Cas no 90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline)

7-Chloro-1,2,3,4-tetrahydroquinoline structure
90562-35-9 structure
商品名:7-Chloro-1,2,3,4-tetrahydroquinoline
CAS番号:90562-35-9
MF:C9H10ClN
メガワット:167.635401248932
MDL:MFCD08544268
CID:1026917
PubChem ID:13047366

7-Chloro-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質

名前と識別子

    • 7-chloro-1,2,3,4-tetrahydro-Quinoline
    • 7-chloro-1,2,3,4-tetrahydroquinoline
    • Quinoline, 7-chloro-1,2,3,4-tetrahydro-
    • WVEIRFXVLXAKLS-UHFFFAOYSA-N
    • 5077AC
    • VT1294
    • MB06330
    • FCH1152675
    • AX8211758
    • 7-Chloro-1,2,3,4-tetrahydroquinoline (ACI)
    • AKOS016006017
    • AS-54755
    • MFCD08544268
    • SY118852
    • SCHEMBL3873031
    • DA-01269
    • CS-0040537
    • DTXSID10516324
    • 90562-35-9
    • EN300-175050
    • 7-Chloro-1,2,3,4-tetrahydroquinoline
    • MDL: MFCD08544268
    • インチ: 1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
    • InChIKey: WVEIRFXVLXAKLS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C2NCCCC2=CC=1

計算された属性

  • せいみつぶんしりょう: 167.0501770g/mol
  • どういたいしつりょう: 167.0501770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 12

7-Chloro-1,2,3,4-tetrahydroquinoline セキュリティ情報

7-Chloro-1,2,3,4-tetrahydroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111177-5g
7-Chloro-1,2,3,4-tetrahydroquinoline
90562-35-9 98%
5g
¥1674.00 2024-04-26
Enamine
EN300-175050-5.0g
7-chloro-1,2,3,4-tetrahydroquinoline
90562-35-9
5g
$175.0 2023-05-26
eNovation Chemicals LLC
Y1317558-5G
7-chloro-1,2,3,4-tetrahydroquinoline
90562-35-9 97%
5g
$245 2024-07-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NQ135-5g
7-Chloro-1,2,3,4-tetrahydroquinoline
90562-35-9 95+%
5g
¥3951.0 2024-07-21
Chemenu
CM144057-250mg
7-chloro-1,2,3,4-tetrahydroquinoline
90562-35-9 95%
250mg
$*** 2023-03-29
eNovation Chemicals LLC
Y1317558-10G
7-chloro-1,2,3,4-tetrahydroquinoline
90562-35-9 97%
10g
$475 2024-07-21
Fluorochem
231154-5g
7-Chloro-1,2,3,4-tetrahydroquinoline
90562-35-9 95%
5g
£377.00 2022-02-28
TRC
C384628-50mg
7-Chloro-1,2,3,4-tetrahydroquinoline
90562-35-9
50mg
$ 50.00 2022-06-06
Ambeed
A305343-1g
7-Chloro-1,2,3,4-tetrahydroquinoline
90562-35-9 95%
1g
$36.0 2025-03-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD211758-250mg
7-Chloro-1,2,3,4-tetrahydroquinoline
90562-35-9 95%
250mg
¥86.0 2024-04-17

7-Chloro-1,2,3,4-tetrahydroquinoline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ;  48 h, 30 bar, 100 °C
リファレンス
Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenes
Duan, Ya-Nan; Du, Xiaoyong; Cui, Zhikai; Zeng, Yiqun; Liu, Yufeng; et al, Journal of the American Chemical Society, 2019, 141(51), 20424-20433

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: Chloroform ;  4 h, 40 °C
リファレンス
High efficient iron-catalyzed transfer hydrogenation of quinolines with Hantzsch ester as hydrogen source under mild conditions
He, Renke; Cui, Peng; Pi, Danwei; Sun, Yan; Zhou, Haifeng, Tetrahedron Letters, 2017, 58(36), 3571-3573

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Sodium tert-butoxide ,  Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ;  24 h, 80 °C
1.2 Reagents: Oxygen
リファレンス
Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism
Wang, Yulei; Huang, Zhidao; Leng, Xuebing; Zhu, Huping; Liu, Guixia; et al, Journal of the American Chemical Society, 2018, 140(12), 4417-4429

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 3 h, 45 °C; 45 °C → rt
1.2 Solvents: Methanol ;  rt; 30 min, reflux
リファレンス
Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists
Xia, Yuehan; Yu, Mingcheng; Zhao, Yunpeng; Xia, Li; Huang, Yafei; et al, European Journal of Medicinal Chemistry, 2021, 211,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  4 h, 1 MPa, 30 °C
リファレンス
Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst
Nie, Jiabao; Zhu, Zhihua; Liao, Yuhe; Xiao, Xuan; Mauriello, Francesco; et al, Molecular Catalysis, 2022, 526,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Gold Solvents: Toluene ;  rt; 26 h, 100 °C
リファレンス
Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen Source
Butt, Madiha; Zhao, Yuhui; Feng, Xiujuan; Lu, Ye; Jin, Tienan; et al, ChemistrySelect, 2019, 4(21), 6572-6577

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, 4 atm, 40 °C
リファレンス
Ultrasmall Palladium Nanoparticles Anchored on N-Doped Nestlike Carbon Nanosheets for Selective Hydrogenation of Quinolines
Ding, Xinlei; Chen, Yun; Nan, Junping; Dai, Hengwei; Wang, Yuling; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(42), 14011-14023

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  0 °C; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
リファレンス
Copper-catalysed oxidative α-C(sp3)-H nitroalkylation of (hetero)arene-fused cyclic amines
Li, Xiu; Zhao, He; Chen, Xiuwen; Jiang, Huanfeng; Zhang, Min, Organic Chemistry Frontiers, 2020, 7(2), 425-429

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Diborane Solvents: Tetrahydrofuran
リファレンス
Reactions of diborane with aromatic heterocycles - 2. Reactions with nitrogen-containing heterocycles related to pyridine
Keller, Philip C.; Marks, Ronald L.; Rund, John V., Polyhedron, 1983, 2(7), 595-602

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ;  16 h, 120 °C
リファレンス
Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis
Gong, Yingjie; He, Jingxi; Wen, Xiaoting; Xi, Hui; Wei, Zhihong; et al, Organic Chemistry Frontiers, 2021, 8(24), 6901-6908

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) ,  Aluminum nickel oxide Solvents: Ethanol ;  rt → 120 °C; 24 h, 120 °C
リファレンス
Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds
Zhang, Jian; An, Zhe; Zhu, Yanru; Shu, Xin; Song, Hongyan; et al, ACS Catalysis, 2019, 9(12), 11438-11446

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ;  24 h, 135 °C
リファレンス
Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes
Zubar, Viktoriia; Brzozowska, Aleksandra; Sklyaruk, Jan; Rueping, Magnus, Organometallics, 2022, 41(14), 1743-1747

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ;  7 h, 60 °C
リファレンス
Boric acid catalyzed chemoselective reduction of quinolines
Bhattacharyya, Dipanjan; Nandi, Sekhar; Adhikari, Priyanka; Sarmah, Bikash Kumar; Konwar, Monuranjan; et al, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Ammonia borane Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ;  8 h, 80 °C
リファレンス
Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane
Cui, Xin; Huang, Wei; Wu, Lipeng, Organic Chemistry Frontiers, 2021, 8(18), 5002-5007

7-Chloro-1,2,3,4-tetrahydroquinoline Raw materials

7-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products

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